molecular formula C8H8BrN3O B13310447 3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13310447
M. Wt: 242.07 g/mol
InChI Key: VNKXCYDECHHIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4,5-dimethylpyrazole with ethyl acetoacetate in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization and bromination steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale production .

Mechanism of Action

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

3-bromo-6,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H8BrN3O/c1-4-5(2)12-7(11-8(4)13)6(9)3-10-12/h3H,1-2H3,(H,11,13)

InChI Key

VNKXCYDECHHIKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=C(C=N2)Br)NC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.